Ethyl 4-quinazolone-2-carboxylate
CAS No.: 29113-33-5
Cat. No.: VC21332928
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 29113-33-5 |
---|---|
Molecular Formula | C11H10N2O3 |
Molecular Weight | 218.21 g/mol |
IUPAC Name | ethyl 4-oxo-3H-quinazoline-2-carboxylate |
Standard InChI | InChI=1S/C11H10N2O3/c1-2-16-11(15)9-12-8-6-4-3-5-7(8)10(14)13-9/h3-6H,2H2,1H3,(H,12,13,14) |
Standard InChI Key | BMCAWNQKVVTNFP-UHFFFAOYSA-N |
Isomeric SMILES | CCOC(=O)C1=NC(=O)C2=CC=CC=C2N1 |
SMILES | CCOC(=O)C1=NC2=CC=CC=C2C(=O)N1 |
Canonical SMILES | CCOC(=O)C1=NC(=O)C2=CC=CC=C2N1 |
Chemical Identity and Structure
Nomenclature and Chemical Identifiers
Ethyl 4-quinazolone-2-carboxylate is precisely identified through various chemical identifiers that facilitate its unambiguous recognition across scientific literature and databases. The compound is registered with CAS number 29113-33-5 and possesses the molecular formula C₁₁H₁₀N₂O₃ . Its IUPAC name is ethyl 4-oxo-1H-quinazoline-2-carboxylate, though it appears in literature under numerous synonymous designations including ethyl 4-hydroxyquinazoline-2-carboxylate and ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate . The multiple naming conventions reflect different structural interpretations of the tautomeric forms present in this heterocyclic system.
The compound's structural representation can be precisely defined through several standardized chemical identifiers as summarized in Table 1.
Table 1: Chemical Identifiers of Ethyl 4-quinazolone-2-carboxylate
Identifier Type | Value |
---|---|
CAS Number | 29113-33-5 |
Molecular Formula | C₁₁H₁₀N₂O₃ |
Molecular Weight | 218.209 g/mol |
IUPAC Name | ethyl 4-oxo-1H-quinazoline-2-carboxylate |
MDL Number | MFCD00051583 |
InChI Key | BMCAWNQKVVTNFP-UHFFFAOYSA-N |
PubChem CID | 293295 |
SMILES | CCOC(=O)C1=NC(=O)C2=CC=CC=C2N1 |
The molecular structure consists of a bicyclic heterocyclic system with a benzene ring fused to a pyrimidine ring, featuring a carbonyl group at the 4-position and an ethyl carboxylate substituent at the 2-position . This structural arrangement contributes significantly to the compound's chemical behavior and reactivity patterns.
Structural Characteristics
The three-dimensional structure of ethyl 4-quinazolone-2-carboxylate exhibits a predominantly planar configuration across the heterocyclic ring system, with the ethyl carboxylate group oriented to minimize steric hindrance. The compound features several key structural elements that define its chemical behavior: the heterocyclic nitrogen atoms at positions 1 and 3, the carbonyl functionality at position 4, and the carboxyethyl group at position 2 . These structural elements create multiple sites for potential hydrogen bonding, nucleophilic attacks, and coordination with metal centers, influencing both its physical properties and chemical reactivity.
The exact mass of 218.06900 confirms the elemental composition and structural integrity of the molecule . The compound's structure allows for potential tautomerism between the lactam and lactim forms, which explains the variety of synonyms reflecting these different tautomeric representations.
Synthesis and Preparation
Historical Development of Synthetic Methods
The synthesis of ethyl 4-quinazolone-2-carboxylate has a documented history spanning over a century, with one of the earliest reported preparations appearing in work by Bogert and Gortner published in the Journal of the American Chemical Society in 1910 . This pioneering work established foundational methods for accessing the quinazolone scaffold, demonstrating early interest in heterocyclic chemistry during the development of organic synthesis as a discipline.
Subsequent synthetic approaches evolved throughout the 20th century, with notable contributions from several research groups. The developmental chronology of synthetic methodologies demonstrates progressive improvements in efficiency and yield:
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McKillop, Henderson, Ray, Avendano, and Molinero (1982) - approximately 35% yield
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Gomez, Avendano, and McKillop (1986) - approximately 42% yield
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Shemchuk, Chernykh, Arzumanov, and Krys'kiv (2007) - approximately 90% yield
This progression illustrates significant advancements in synthetic methodology over time, with modern approaches achieving substantially higher yields than earlier methods. The consistent research interest spanning nearly a century underscores the compound's enduring significance in heterocyclic chemistry.
Supplier | Product Code | Purity | Package Size | Price |
---|---|---|---|---|
Thermo Scientific Chemicals | 11386966 (Alfa Aesar L06709.03) | 98% | 1 g | 985.00 SEK |
Thermo Scientific Chemicals | 11396966 (Alfa Aesar L06709.06) | 98% | 5 g | 3010.00 SEK |
The relatively high price point (985.00 SEK for 1g, approximately 3010.00 SEK for 5g) positions this compound as a specialty research chemical rather than a bulk industrial reagent . This pricing structure is consistent with fine chemicals intended primarily for research and development applications.
Regulatory Classification
For international trade and customs purposes, ethyl 4-quinazolone-2-carboxylate is classified under HS Code 2933990090, which encompasses "heterocyclic compounds with nitrogen hetero-atom(s) only" . This classification carries specific tariff implications, including:
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Value Added Tax (VAT): 17.0%
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Tax rebate rate: 13.0%
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Most Favored Nation (MFN) tariff: 6.5%
These values would apply to international trade and importation of the compound in various jurisdictions, influencing its global distribution and availability.
Research Applications and Scientific Relevance
Historical Research Context
The scientific literature involving ethyl 4-quinazolone-2-carboxylate spans more than a century, beginning with early work in 1910 by Bogert and Gortner . This historical depth of research demonstrates the compound's enduring significance in organic chemistry, particularly in the development of heterocyclic chemistry methodologies. The continued publication of papers involving this compound through 2007 illustrates sustained scientific interest in its preparation and chemical transformations .
Structure-Property Relationships
Electronic and Structural Features
The molecular structure of ethyl 4-quinazolone-2-carboxylate possesses several notable electronic and structural features that influence its chemical behavior. The quinazolone core contains an amide-like functionality within the heterocyclic system, creating sites for both hydrogen bond donation and acceptance. The ethyl carboxylate group introduces additional electron-withdrawing character and hydrogen bond accepting capability.
The aromaticity of the system contributes to its stability and influences its reactivity patterns. The index of refraction of 1.622 reflects the compound's aromatic character and electron-rich nature, typical for heterocyclic compounds with extended π-conjugation . These electronic features make the compound potentially useful in applications requiring specific molecular recognition or electronic properties.
Chemical Reactivity Pattern
The reactivity of ethyl 4-quinazolone-2-carboxylate is defined by its functional groups:
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The ethyl carboxylate group can undergo typical ester reactions, including hydrolysis, transesterification, and reduction.
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The lactam-like structure of the quinazolone ring provides sites for nucleophilic attack and alkylation.
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The NH group can serve as a nucleophile in substitution reactions and as a hydrogen bond donor in supramolecular interactions.
These reactivity patterns explain the compound's utility as a synthetic intermediate and its potential applications in preparing more complex derivatives with tailored properties.
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